Tert-butyl (2-fluoro-2-methylpropyl)carbamate
Overview
Description
Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H18FNO2 and a molecular weight of 191.25 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-fluoro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-2-methylpropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as diethylamino-sulfur trifluoride . The reaction mixture is usually maintained at a low temperature, around -78°C to 20°C, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves automated flash chromatography for purification, which helps in obtaining a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-fluoro-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Tert-butyl (2-fluoro-2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl (2-fluoro-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-fluorophenyl)carbamate
- Tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
Uniqueness
Tert-butyl (2-fluoro-2-methylpropyl)carbamate is unique due to its specific structural features, such as the presence of a fluorine atom and a tert-butyl group. These features contribute to its distinct reactivity and applications in various fields. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-2-methylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKDNHYZWWVOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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